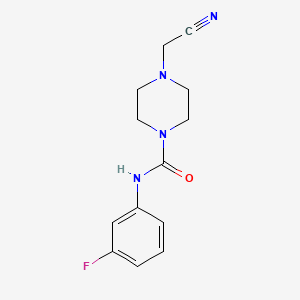
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. It has also been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole are diverse and depend on the specific application. In neuroscience, it has been shown to improve cognitive function and memory in animal models. In oncology, it has been shown to inhibit tumor growth and induce cell death in cancer cells. In infectious diseases, it has been shown to inhibit the growth of various bacteria and viruses.
実験室実験の利点と制限
One advantage of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole is its diverse biological activities, which make it a promising candidate for various therapeutic applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
将来の方向性
There are several future directions for the research on 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, there is potential for the development of new antibacterial and antiviral drugs based on the structure of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole. Overall, the diverse biological activities of this compound make it a promising candidate for further research and development.
合成法
The synthesis of 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole can be achieved through various methods. One of the commonly used methods is the reaction of 3-chloroaniline with piperazine in the presence of thionyl chloride to form 4-(3-Chlorophenyl)-1-piperazinyl) aniline. This intermediate is then reacted with 2-bromoacetic acid to yield the final product, 4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole.
科学的研究の応用
4-(3-Chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various research areas, including neuroscience, oncology, and infectious diseases. In neuroscience, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, it has been studied for its anti-tumor properties and its potential as a chemotherapeutic agent. In infectious diseases, it has been studied for its antibacterial and antiviral properties.
特性
IUPAC Name |
4-(3-chlorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-12-3-1-2-11(8-12)13-10-19-14(17-13)9-18-6-4-16-5-7-18/h1-3,8,10,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQHIHISQSWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


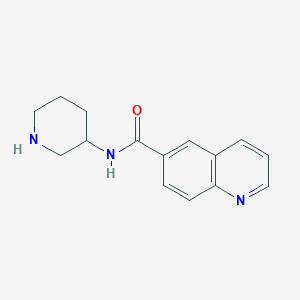
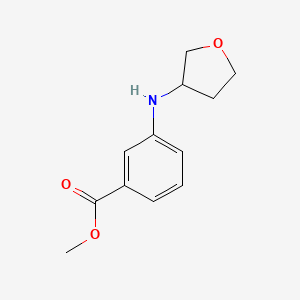
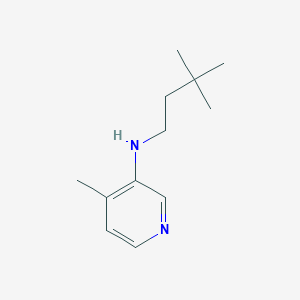
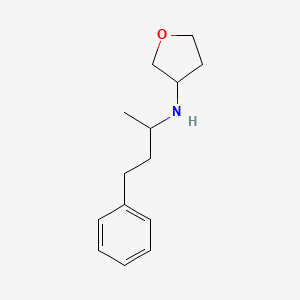
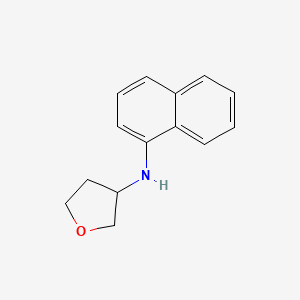
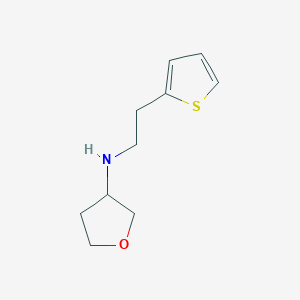


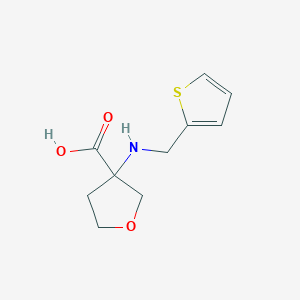
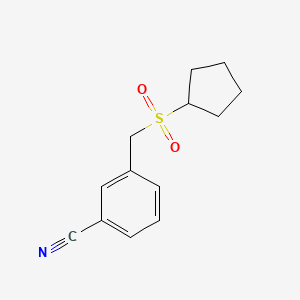

![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
